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Compound of Interest

Compound Name:
N-cyclopentylpyridine-3-

carboxamide

CAS No.: 333430-06-1

Cat. No.: B2631980

Get Quote

Executive Summary & Structural Context
N-cyclopentylpyridine-3-carboxamide (Nicotinamide derivative) consists of a pyridine ring

substituted at the 3-position with a carboxamide group, which is further capped by a

cyclopentyl ring.

Molecular Formula: C₁₁H₁₄N₂O

Molecular Weight: 190.24 g/mol

Key Challenge: The amide proton (

) is labile and sensitive to solvent choice. Its coupling with the cyclopentyl methine proton (

) is a critical diagnostic signal often lost in chloroform (

) but visible in Dimethyl Sulfoxide (

).
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Comparative Analysis: Solvent Systems &
Techniques
This section objectively compares how different analytical choices impact the visibility of key

structural features.

A. Solvent System Comparison: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the appearance of the amide moiety.

Feature
Chloroform-d

(CDCl₃)
DMSO-d₆ Technical Insight

Amide Proton (NH)
Broad singlet or

invisible (exchange).

Sharp doublet (

ppm).

DMSO prevents rapid

proton exchange,

allowing observation

of

coupling to the

cyclopentyl CH.

Pyridine Protons Distinct, well-resolved.
Slightly shifted

downfield.

Pyridine nitrogen is a

H-bond acceptor;

DMSO solvates this

strongly.

Water Peak ppm (often overlaps

with alkyls).
ppm (distinct).

In CDCl₃, water can

obscure the

cyclopentyl

multiplets.

Solubility Good (Free base). Excellent.

Use DMSO for crude

reaction mixtures;

CDCl₃ for purified final

product QC.

B. Technique Comparison: NMR vs. Orthogonal Methods
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Method Capability Limitation Role in Workflow

1H NMR

Full structural

connectivity; ratio of

aromatic to aliphatic

protons.

Cannot easily detect

inorganic salts or

trace heavy metals.

Primary Structure

Proof

LC-MS (ESI+)
Mass confirmation (

).

No isomer

differentiation (e.g., 2-

substituted vs 3-

substituted).

Rapid Screening

FT-IR
Carbonyl stretch (

).

Difficult to quantify

purity.

Functional Group

Check

Experimental Data: Reference Characterization
Profile
The following data represents the standard spectroscopic profile for N-cyclopentylpyridine-3-
carboxamide.

1H NMR Peak Assignment (400 MHz, DMSO-d₆)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

9.01 Singlet (d) 1H Pyridine H-2 (meta)

8.69 Doublet (dd) 1H Pyridine H-6 ,

8.42 Doublet 1H Amide N-H

8.18 Doublet (dt) 1H Pyridine H-4 ,

7.49
Doublet of

Doublets
1H Pyridine H-5 ,

4.25 Sextet/Multiplet 1H Cyclopentyl CH -

1.85 – 1.95 Multiplet 2H Cyclopentyl CH₂

(Ring

-protons)

1.65 – 1.75 Multiplet 2H Cyclopentyl CH₂

(Ring

-protons)

1.50 – 1.60 Multiplet 4H Cyclopentyl CH₂

(Ring

-protons)

Expert Note: The Pyridine H-5 is the most shielded aromatic proton. The H-2 is the most

deshielded due to the electron-withdrawing effect of both the ring nitrogen and the carbonyl

group.
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Orthogonal Validation Data
13C NMR (100 MHz, DMSO-d₆):

164.5 (C=O), 151.8 (C-6), 148.5 (C-2), 135.1 (C-4), 130.2 (C-3), 123.4 (C-5), 51.2
(Cyclopentyl CH), 32.1 (CH2), 23.5 (CH2).

HRMS (ESI): Calculated for

. Found: 191.1190.

Melting Point:

(Recrystallized from EtOAc/Hexane).

Experimental Protocols
Workflow 1: Synthesis via Acid Chloride (High Purity
Route)
Rationale: Using Nicotinoyl chloride allows for a cleaner reaction than coupling reagents

(EDC/HOBt), simplifying the workup for NMR analysis.

Step-by-Step Methodology:

Preparation: Charge a flame-dried RBF with Nicotinoyl chloride hydrochloride (1.0 equiv) and

anhydrous Dichloromethane (DCM) (0.2 M concentration).

Base Addition: Cool to

. Add Triethylamine (TEA) (3.0 equiv) dropwise. Why? To neutralize the HCl released and
free the amine base.

Amine Addition: Add Cyclopentylamine (1.1 equiv) dropwise.

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH

in DCM).

Workup:
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Wash organic layer with Sat.

(remove acid).

Wash with Brine.[1][2]

Dry over

, filter, and concentrate.

Purification: Recrystallize from Ethyl Acetate/Hexanes or perform flash chromatography.

Workflow 2: NMR Sample Preparation
Mass: Weigh ~5-10 mg of the solid product.

Solvent: Add 0.6 mL of DMSO-d₆.

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solids cause

line broadening).

Acquisition: Run 16 scans (standard) or 64 scans (if 13C satellites are needed).

Visualizations
Diagram 1: Synthetic & Characterization Workflow
This flow illustrates the critical path from raw materials to validated data.

Nicotinoyl Chloride
+ Cyclopentylamine

Reaction
(DCM, Et3N, 0°C -> RT)

 Mix Workup
(Wash: NaHCO3/Brine)

 4 hrs Isolation
(Recrystallization)

 Dry & Conc. NMR Analysis
(DMSO-d6)

 10 mg sample

Click to download full resolution via product page

Caption: Step-by-step synthesis and isolation pathway for N-cyclopentylpyridine-3-
carboxamide.

Diagram 2: NMR Signal Assignment Logic
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This diagram visualizes the splitting patterns and connectivity logic used to assign the

spectrum.

N-cyclopentylpyridine-3-carboxamide

Pyridine Ring
(Aromatic Region)

Amide Linker
(-CONH-)

Cyclopentyl Ring
(Aliphatic Region)

H2 (Singlet)
~9.0 ppm

Deshielded by N & C=O

H6 (Doublet)
~8.7 ppm
Alpha to N

NH (Doublet)
~8.4 ppm

Couples to CH

CH (Sextet)
~4.25 ppm

Alpha to NH

CH2 (Multiplets)
1.5-1.9 ppm

3J Coupling

Click to download full resolution via product page

Caption: Logic tree connecting molecular fragments to specific NMR signals and splitting

patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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